2-(4-Chloro-benzenesulfonyl)-benzene-1,4-diol

描述

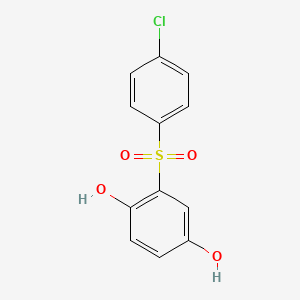

2-(4-Chloro-benzenesulfonyl)-benzene-1,4-diol is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a chlorine atom and two hydroxyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-benzenesulfonyl)-benzene-1,4-diol typically involves the sulfonation of 4-chlorobenzenesulfonyl chloride with a suitable hydroxylated benzene derivative. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with hydroquinone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

2-(4-Chloro-benzenesulfonyl)-benzene-1,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

2-(4-Chloro-benzenesulfonyl)-benzene-1,4-diol has been studied for its potential as a therapeutic agent. Its sulfonamide group can mimic the action of natural substrates in biological systems, making it useful in drug design.

- Anti-inflammatory Agents : Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The sulfonamide group can enhance the interaction with target enzymes involved in inflammatory pathways.

- Antimicrobial Activity : Similar sulfonamide derivatives have shown effectiveness against bacterial infections by inhibiting bacterial folic acid synthesis. This compound may also exhibit such properties, warranting further investigation.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

- Synthesis of Benzodioxane Derivatives : It can be utilized as a precursor in the synthesis of benzodioxane derivatives, which are important in developing circulatory drugs and psychoneurosis treatments due to their adrenergic antagonist activity .

Biological Research

The compound's ability to interact with biological systems makes it a tool for studying various biological processes.

- Enzyme Inhibition Studies : Investigating its effects on specific enzymes could provide insights into its mechanism of action and potential therapeutic benefits.

- Cellular Studies : The compound can be used in cellular assays to explore its effects on cell viability, proliferation, and apoptosis.

Case Studies

作用机制

The mechanism of action of 2-(4-Chloro-benzenesulfonyl)-benzene-1,4-diol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

4-Chlorobenzenesulfonyl chloride: Similar structure but lacks the hydroxyl groups.

Hydroquinone: Contains hydroxyl groups but lacks the sulfonyl and chlorine substituents.

Benzenesulfonyl chloride: Similar sulfonyl group but lacks the chlorine and hydroxyl groups.

生物活性

2-(4-Chloro-benzenesulfonyl)-benzene-1,4-diol is a sulfonyl-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in research and medicine.

The primary mechanism through which this compound exerts its biological effects appears to be the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been associated with the modulation of Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) , an enzyme critical for regulating cortisol levels in the body. Inhibition of HSD11B1 can lead to altered cortisol-cortisone balance, impacting inflammation and glucose metabolism .

Enzyme Interactions

The compound has demonstrated interactions with various enzymes, particularly those involved in oxidative stress responses. It acts as an inhibitor of cytochrome P450 enzymes, which are crucial for the metabolism of numerous substrates. This inhibition can significantly alter metabolic pathways and influence drug interactions .

Cellular Effects

Research indicates that this compound activates the Nrf2 pathway , enhancing the expression of antioxidant genes. This upregulation is vital for cellular defense against oxidative stress and inflammation. The compound's ability to modulate these pathways suggests potential therapeutic applications in conditions characterized by oxidative stress .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its chemical structure. Factors such as solubility, stability under varying conditions (pH and temperature), and interaction with other compounds play crucial roles in its bioavailability and therapeutic efficacy .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM .

- Anticancer Potential : The compound has also been studied for its anticancer effects. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Anti-inflammatory Effects : The compound's role in reducing inflammation has been documented, particularly through its effects on cytokine release and modulation of immune responses .

Summary Table of Biological Activities

属性

IUPAC Name |

2-(4-chlorophenyl)sulfonylbenzene-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4S/c13-8-1-4-10(5-2-8)18(16,17)12-7-9(14)3-6-11(12)15/h1-7,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJCSCJLZPJXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=C(C=CC(=C2)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283677 | |

| Record name | 2-(4-Chloro-benzenesulfonyl)-benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-31-4 | |

| Record name | NSC32878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chloro-benzenesulfonyl)-benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。